![molecular formula C13H9NO B15308534 1-Isocyanato-3-phenylbenzene](/img/structure/B15308534.png)
1-Isocyanato-3-phenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1-Isocyanato-3-phenylbenzene can be synthesized through several methods:
Traditional Phosgene Method: This involves the reaction of an amine with phosgene to produce the isocyanate.
Direct Method: This method involves the direct reaction of nitro compounds with carbon monoxide to produce isocyanates.
Nitro-Reduction Carbonylation Method: This method involves the reduction of nitro compounds followed by carbonylation to produce isocyanates.
Industrial production of isocyanates often involves the use of phosgene due to its efficiency, despite its hazardous nature .
Analyse Chemischer Reaktionen
1-Isocyanato-3-phenylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The isocyanate group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles to form substituted benzene derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The isocyanate group can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include bromine, potassium permanganate, and N-bromosuccinimide (NBS) . Major products formed from these reactions include substituted benzene derivatives and various isocyanate-containing compounds .
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-3-phenylbenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-isocyanato-3-phenylbenzene involves its reactivity as an electrophile. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively . These reactions typically proceed through the formation of a carbamoyl intermediate, which then undergoes further reaction to produce the final product .
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-3-phenylbenzene can be compared with other similar compounds, such as:
Phenyl Isocyanate: This compound has a similar structure but lacks the phenoxy group, making it less reactive in certain reactions.
4-(Trifluoromethyl)phenyl Isocyanate: This compound contains a trifluoromethyl group, which can influence its reactivity and properties.
The uniqueness of this compound lies in its phenoxy group, which can enhance its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
Molekularformel |
C13H9NO |
---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
1-isocyanato-3-phenylbenzene |
InChI |
InChI=1S/C13H9NO/c15-10-14-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H |
InChI-Schlüssel |
NGFRUGGCCFCWIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.